Agmatidine

tRNA modification Translation fidelity Ribosome structural biology

Unmodified tRNAIle2-CAU anticodon misreads AUG (Met) instead of AUA (Ile), causing methionine misincorporation in archaeal translation studies. Agmatidine directly resolves this. • >100-fold discrimination against AUG, enabling selective AUA decoding in archaeal & reconstituted in vitro translation • Validated by 2.4 Å cryo-EM structure on the ribosome for defined codon-anticodon interaction studies • Not interchangeable with bacterial lysidine or eukaryotic wobble modifications Supplied with full characterization data compliant with regulatory guidelines.

Molecular Formula C14H25N7O4
Molecular Weight 355.39 g/mol
CAS No. 1221169-70-5
Cat. No. B14122404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAgmatidine
CAS1221169-70-5
Molecular FormulaC14H25N7O4
Molecular Weight355.39 g/mol
Structural Identifiers
SMILESC1=CN(C(=NCCCCN=C(N)N)N=C1N)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C14H25N7O4/c15-9-3-6-21(12-11(24)10(23)8(7-22)25-12)14(20-9)19-5-2-1-4-18-13(16)17/h3,6,8,10-12,22-24H,1-2,4-5,7H2,(H2,15,19,20)(H4,16,17,18)/t8-,10-,11-,12-/m1/s1
InChIKeyNHQSDCRALZPVAJ-HJQYOEGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Agmatidine: Archaeal tRNA Wobble Modification


Agmatidine (2-agmatinylcytidine, agm2C) is a polyamine-conjugated modified cytidine found at the wobble position (position 34) of archaeal tRNAIle2, where it enables precise decoding of the isoleucine AUA codon while discriminating against the methionine AUG codon [1]. It is synthesized by the archaeal enzyme TiaS (tRNAIle-agm2C synthetase) using agmatine and ATP as substrates, representing a convergent evolutionary solution to the AUA decoding challenge faced by all domains of life [2]. Its molecular mass is 355.39 g/mol, and it is distinguished from its bacterial counterpart, lysidine, by the substitution of the C2-oxo group of cytidine with an agmatine (decarboxy-arginine) moiety via a secondary amine linkage, a modification that increases the molecular mass by 112 mass units relative to unmodified cytidine [1][3].

Archaeal translation fidelity studies
AUA vs. AUG codon discrimination assays
tRNA modification and ribosome structural biology

Agmatidine Irreplaceability in AUA Decoding


Agmatidine is not interchangeable with its closest structural analog, bacterial lysidine, nor with eukaryotic wobble modifications like pseudouridine or inosine, due to fundamental differences in biosynthetic machinery, structural interactions, and domain-specific enzyme recognition. The archaeal TiaS enzyme is structurally and mechanistically distinct from bacterial TilS, belonging to a non-related protein family despite synthesizing functionally similar cytidine derivatives [1][2]. Furthermore, agmatidine and lysidine exhibit distinct codon-reading geometries on the ribosome, with agmatidine forming unique hydrogen bonds to the 2'-OH of the mRNA residue adjacent to the AUA codon, a feature not conserved in the lysidine system [3]. Substituting agmatidine with lysidine, pseudouridine, or unmodified cytidine would abolish correct AUA decoding and aminoacylation in archaeal systems, as demonstrated by the fact that unmodified CAU anticodon tRNA decodes AUG (methionine) instead of AUA [1].

Lysidine (bacterial wobble modification)
Agmatidine and lysidine are synthesized by non-homologous enzymes (TiaS vs. TilS) with distinct ribosome interaction geometries; replacing one with the other may abolish archaeal AUA decoding.
Pseudouridine or inosine (eukaryotic wobble mods)
These modifications lack the agmatine side chain that forms unique hydrogen bonds with the mRNA backbone adjacent to the AUA codon; substitution cannot replicate agmatidine's decoding specificity.
Unmodified cytidine (C34 tRNA)
Unmodified cytidine at position 34 decodes AUG (methionine) instead of AUA, leading to methionine misincorporation; direct use in archaeal systems compromises translation fidelity.

Agmatidine Head-to-Head Evidence


Codon Discrimination Specificity

Agmatidine modification of archaeal tRNAIle2 at the wobble position enables specific recognition of the isoleucine codon AUA while strongly discriminating against the methionine codon AUG. In contrast, unmodified cytidine at position 34 (C34) in tRNAIle2 results in AUG decoding, leading to methionine misincorporation. The agmatidine modification ensures that AUA decoding occurs with high fidelity, as demonstrated by the crystal structure of the archaeal tRNA2Ile-agmatidine complex with the AUA codon on the 70S ribosome, which revealed a unique C-A geometry that prevents base pairing with G [1]. This structural feature is analogous to lysidine in bacteria, but agmatidine achieves the same functional outcome through a distinct molecular mechanism [2].

Codon Discrimination
Head-to-head
Agmatidine: exclusive AUA decoding; unmodified C34: AUG decoding (Met misincorporation)
Enables faithful AUA decoding research
Structural basis from 70S ribosome crystal structures
tRNA modification Translation fidelity Ribosome structural biology

Enzyme Kinetics of TiaS

The archaeal enzyme TiaS catalyzes the ATP-dependent formation of agmatidine using agmatine and tRNAIle2 as substrates. Kinetic analysis of Archaeoglobus fulgidus TiaS revealed Km values of 0.87 µM for agmatine and 0.29 µM for tRNAIle2, indicating high affinity for both substrates [1]. In contrast, the bacterial counterpart TilS utilizes lysine (Km not directly comparable due to different assay conditions) and has a distinct catalytic mechanism involving adenylation of C34 rather than phosphorylation [2]. TiaS belongs to a unique protein family with a Thr18-Cyt34 kinase domain (TCKD) not found in TilS, underscoring the divergent evolutionary origins of these functionally analogous enzymes [3].

TiaS Affinity (Km)
Reported
Agmatine: 0.87 µM; tRNAIle2: 0.29 µM
Supports in vitro reconstitution of agmatidine synthesis
A. fulgidus TiaS, 37 °C
Enzyme kinetics tRNA modification TiaS

Cryo-EM Structure of Agmatidine-mRNA Complex

A 2024 cryo-EM structure of the E. coli 70S ribosome complexed with Haloarcula marismortui tRNAIle2 bearing agmatidine at position 34 was solved at 2.4 Å resolution [1]. The structure revealed that agmatidine interacts with the third adenine of the AUA codon via a unique C-A geometry, with its agmatine side chain extending toward the 3' direction of the mRNA and forming hydrogen bonds with the 2'-OH of the residue 3'-adjacent to the AUA codon [1]. This interaction is distinct from the lysidine-mRNA interaction in the bacterial system, which was visualized in parallel at 2.32 Å resolution [1]. The structural data demonstrate that while both modifications achieve AUA specificity, they do so through divergent molecular contacts with the mRNA backbone.

Ribosome-mRNA Interaction
Head-to-head
2.4 Å structure; H-bonds to 2'-OH of adjacent mRNA (absent in lysidine)
Validates agmatidine-specific decoding mechanism
H. marismortui tRNA on E. coli 70S ribosome
Cryo-EM Ribosome structure tRNA modification

Agmatidine Chemical Synthesis

An efficient synthetic route for both lysidine and agmatidine was reported, consisting of six steps from cytidine with overall yields exceeding 50% and requiring only a single chromatographic purification step [1]. This synthetic accessibility contrasts with earlier isolation-dependent methods that relied on purification from archaeal tRNA, which were low-yield and impractical for routine research use. The reported synthesis provides a scalable, cost-effective source of authentic agmatidine for biochemical and structural studies, eliminating the need for laborious natural product isolation.

Synthetic Route Yield
Reported
6 steps, >50% overall, single chromatographic purification
Supports scalable procurement for research
Solution-phase synthesis from cytidine
Chemical synthesis Nucleoside chemistry Scale-up

Validated Applications of Agmatidine


Archaeal In Vitro Translation

Agmatidine is essential for in vitro translation assays using archaeal ribosomes or reconstituted systems where accurate isoleucine incorporation at AUA codons is required. The demonstrated >100-fold discrimination against AUG codons ensures that methionine misincorporation is minimized, providing a defined system for studying translation fidelity and for producing proteins with correct amino acid sequences [1][2].

Structural Biology of tRNA Decoding

The high-resolution cryo-EM structure (2.4 Å) of agmatidine-modified tRNA on the ribosome provides a validated structural framework for studying archaeal translation mechanisms. Researchers can use this structural data to design and interpret experiments investigating wobble base pairing, codon-anticodon interactions, and the role of tRNA modifications in translation regulation [3].

Synthetic Biology and Codon Expansion

Agmatidine and its derivatives have been explicitly claimed in patent applications for mutated tRNAs designed for codon expansion, where the first anticodon position is substituted with agmatidine to enable selective translation of NNA codons [4]. This application leverages agmatidine's unique codon specificity to engineer orthogonal translation systems for non-canonical amino acid incorporation.

Application
Selection Property
Validation Focus
Archaeal In Vitro Translation
Codon specificity for AUA
Methionine misincorporation rate, translation fidelity
tRNA Decoding Structural Biology
Defined 3D interaction with ribosome
Cryo-EM structure validation
Synthetic Biology & Codon Expansion
Orthogonal codon-anticodon pair
Selective NNA codon translation

Technical Documentation Hub

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42 linked technical documents
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